4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by a fused tricyclic structure containing an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One common approach involves the cyclocarbonylation of appropriate precursors using palladium catalysts. For example, the intramolecular cyclocarbonylation reactions using PdI2/Cytop 292 as the catalytic system have been reported to yield dibenzo[b,f][1,4]oxazepin-11(10H)-ones .
Another method involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol. This reaction can be performed under metal-free conditions using K3PO4 or K2CO3 as promoters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis method suggests potential for industrial application, given the availability of starting materials and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dibenzo[b,f][1,4]oxazepin-11-amines: Contain an amine group instead of a hydroxyl group, leading to different reactivity and biological activity.
Quinazolinimines: Similar tricyclic structure but with different heteroatoms, resulting in distinct chemical and biological properties.
Uniqueness
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
10-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-10-6-3-4-8-12(10)17-11-7-2-1-5-9(11)14-13(8)16/h1-7,15H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUUPUTWIBQGDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484489 |
Source
|
Record name | 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-09-4 |
Source
|
Record name | 4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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